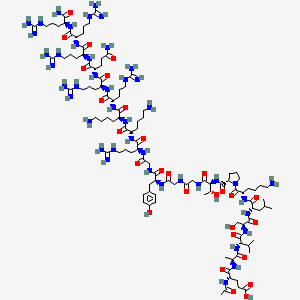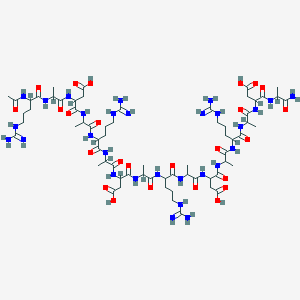
Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a modified form of Leu-enkephalin, which is a five amino acid endogenous peptide that acts as an agonist at opioid receptors . This compound is significant in the study of opioid receptors and their ligands, which play a crucial role in pain management and other physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-terminally acetylated Leu-enkephalin involves solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, in this case, L-Tyrosine, is attached to a solid resin.
Sequential addition of amino acids: Each subsequent amino acid (Glycine, Glycine, L-Phenylalanine, D-Leucine) is added one at a time in a specific sequence using coupling reagents.
Acetylation: The N-terminal of the peptide is acetylated to form the final compound.
Industrial Production Methods
Industrial production of peptides like N-terminally acetylated Leu-enkephalin often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-terminally acetylated Leu-enkephalin can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation: The tyrosine residue can undergo oxidation, leading to the formation of dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products Formed
Hydrolysis: Individual amino acids (L-Tyrosine, Glycine, L-Phenylalanine, D-Leucine).
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Free thiols from disulfide bonds.
Scientific Research Applications
N-terminally acetylated Leu-enkephalin has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in opioid receptor binding and signaling.
Medicine: Explored for its potential in pain management and as a therapeutic agent for opioid-related disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mechanism of Action
N-terminally acetylated Leu-enkephalin exerts its effects by binding to opioid receptors, specifically the delta opioid receptors. This binding triggers a cascade of intracellular signaling pathways that result in analgesic effects. The molecular targets include G-protein coupled receptors (GPCRs) that mediate the signal transduction .
Comparison with Similar Compounds
Similar Compounds
Leu-enkephalin: The unmodified form of the peptide.
Met-enkephalin: Another endogenous opioid peptide with a similar structure.
Dynorphins: A class of opioid peptides with different receptor affinities.
Uniqueness
N-terminally acetylated Leu-enkephalin is unique due to its N-terminal acetylation, which can affect its binding affinity and stability compared to other opioid peptides. This modification can enhance its potential as a therapeutic agent by improving its pharmacokinetic properties .
Properties
Molecular Formula |
C₃₀H₃₉N₅O₈ |
|---|---|
Molecular Weight |
597.66 |
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-acetyloxyphenyl)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H39N5O8/c1-18(2)13-25(30(41)42)35-29(40)24(15-20-7-5-4-6-8-20)34-27(38)17-32-26(37)16-33-28(39)23(31)14-21-9-11-22(12-10-21)43-19(3)36/h4-12,18,23-25H,13-17,31H2,1-3H3,(H,32,37)(H,33,39)(H,34,38)(H,35,40)(H,41,42)/t23-,24-,25+/m0/s1 |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N |
sequence |
One Letter Code: Ac-LYGGLFDL-COOH |
Synonym |
Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





